Ethyl heptanoate

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl heptanoate is synthesized through the esterification reaction between heptanoic acid and ethanol. This reaction typically requires an acid catalyst, such as sulfuric acid, to proceed efficiently. The reaction can be represented as follows:

C7H15COOH+C2H5OH→C7H15COOC2H5+H2O

The reaction is usually carried out under reflux conditions to ensure the complete conversion of the reactants to the ester product .

Industrial Production Methods

In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction is conducted in large reactors with continuous removal of water to drive the equilibrium towards the formation of the ester. The use of efficient distillation techniques ensures the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl heptanoate can undergo various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to heptanoic acid and ethanol.

Reduction: this compound can be reduced to heptanol using reducing agents such as lithium aluminum hydride.

Transesterification: this compound can react with other alcohols to form different esters.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, water.

Reduction: Lithium aluminum hydride, dry ether.

Transesterification: Different alcohols, acid or base catalyst.

Major Products Formed

Hydrolysis: Heptanoic acid and ethanol.

Reduction: Heptanol.

Transesterification: Various esters depending on the alcohol used.

Scientific Research Applications

Chemistry

Ethyl heptanoate is utilized as a reagent in organic synthesis and serves as a standard in gas chromatography due to its unique properties. Its fruity odor makes it a valuable compound in flavor chemistry, particularly in the formulation of food products and beverages. It is used to impart flavors reminiscent of grape, raspberry, and cherry in various food applications .

Biology

In biological research, this compound is studied for its role in the metabolism of esters within biological systems. It has been identified as a volatile compound produced during yeast fermentation, contributing to the flavor profile of alcoholic beverages . Additionally, its presence in fruits highlights its significance in plant metabolism.

Medicine

This compound has potential applications in drug delivery systems due to its ester linkage, which can facilitate the release of active pharmaceutical ingredients. Research indicates that it may serve as an additive to control the release rate of drugs in polymer-based formulations . A notable study evaluated its efficiency as a non-toxic antifouling agent, demonstrating its utility in marine applications .

Industrial Applications

In the industrial sector, this compound is predominantly used in the flavor and fragrance industry. It is incorporated into perfumes, cleaning products, and cosmetics due to its pleasant aroma . Furthermore, it plays a role in the formulation of liqueurs and other alcoholic beverages, enhancing their sensory attributes.

Case Study 1: Antifouling Agent

A study conducted at Ayajin Harbor evaluated this compound's performance as an antifouling agent. The results indicated that this compound demonstrated significant antifouling efficiency while being non-toxic to marine life .

Case Study 2: Flavor Profile Enhancement

Research on various alcoholic beverages highlighted this compound's contribution to flavor profiles. Its presence was confirmed in Luzhou-flavor raw spirits and gingko wine, showcasing its importance in traditional beverage production .

Mechanism of Action

The mechanism of action of ethyl heptanoate primarily involves its interaction with olfactory receptors, which are responsible for detecting odors. The ester functional group in this compound interacts with these receptors, leading to the perception of its characteristic grape-like odor. Additionally, in biological systems, this compound can be hydrolyzed by esterases to produce heptanoic acid and ethanol, which can then participate in various metabolic pathways .

Comparison with Similar Compounds

Ethyl heptanoate can be compared with other esters such as:

Ethyl hexanoate: Similar fruity odor but with a shorter carbon chain.

Ethyl octanoate: Slightly different odor profile due to a longer carbon chain.

Mthis compound: Similar carbon chain length but different alcohol component, leading to a different odor profile.

This compound is unique due to its specific balance of carbon chain length and ester functional group, which gives it its distinctive grape-like odor .

Biological Activity

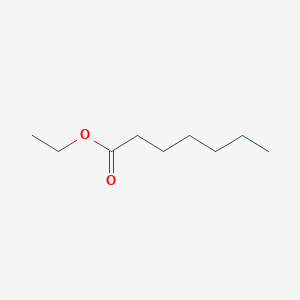

Ethyl heptanoate (C9H18O2), also known as ethyl enanthate, is a fatty acid ester that has garnered interest due to its diverse biological activities and applications, particularly in food science and fermentation processes. This article explores the biological properties of this compound, including its role in flavor profiles, potential health effects, and relevant case studies.

This compound is classified as a fatty acid ester , specifically a carboxylic ester derived from heptanoic acid and ethanol. Its molecular structure is characterized by a long hydrophobic chain, which contributes to its volatility and aroma.

| Property | Value |

|---|---|

| Chemical Formula | C9H18O2 |

| Molecular Weight | 158.238 g/mol |

| CAS Number | 106-30-9 |

| Melting Point | -66.1 °C |

| Boiling Point | 198 °C |

| Odor | Fruity, grape-like |

Flavor and Aroma Profile

This compound is primarily recognized for its role as a volatile flavor compound in various alcoholic beverages. It is produced during the fermentation process by yeast, specifically Saccharomyces cerevisiae, which converts sugars into ethanol and esters. The compound imparts a fruity aroma reminiscent of grapes, making it desirable in wine production and other fermented products .

Sensory Detection

Research indicates that this compound exhibits significant sensory characteristics. A study on the detection of volatile compounds found that this compound had high flavor dilution values, indicating its potency as a flavoring agent . The compound's detection thresholds suggest that it can be perceived even at low concentrations, contributing to the overall sensory experience of food and beverages .

Case Studies

- Fermentation Studies : this compound was identified as a significant product in the fermentation processes of various fruit juices and wines. Its concentration tends to decrease over time due to hydrolysis, affecting the flavor profile of aged beverages .

- Volatile Fingerprinting : In a study on plum brandies, this compound was part of the volatile fingerprinting analysis that characterized different fruit varieties used in distillation. The presence of this ester correlated with specific sensory attributes associated with quality .

- Aroma Release Properties : A study examining oil-in-water emulsions highlighted how this compound's release dynamics are influenced by droplet crystallization and melting processes, impacting aroma release in food products .

Q & A

Q. Basic: How is ethyl heptanoate utilized in liquid-liquid extraction for carboxylic acid separation?

Methodological Answer:

this compound serves as a solvent in ternary systems (water-carboxylic acid-ethyl heptanoate) for separating formic, acetic, propionic, and butyric acids. Experimental design involves measuring liquid-liquid phase equilibria at 288.15–308.15 K. Solubility curves and tie-line data are generated, followed by calculating distribution coefficients (D) and separation factors (S). Validation employs Othmer Tobias, Bachman, and Hand correlations to confirm data reliability .

Q. Basic: What thermodynamic properties of this compound are critical for high-pressure applications?

Methodological Answer:

Density and viscosity under varying temperatures (303–353 K) and pressures (0.1–15 MPa) are measured using a vibrating-tube densimeter and falling-body viscometer. Data are modeled via the Tait equation (density) and Andrade–Tait model (viscosity). These properties inform industrial processes like supercritical fluid extraction, where this compound’s pressure-dependent behavior is critical .

Q. Basic: How is odor detection probability modeled for this compound in binary mixtures?

Methodological Answer:

Psychometric functions quantify detectability using concentration-detection trials. For mixtures (e.g., this compound + ethyl propanoate), response-additivity models calculate expected detection probabilities:

Experimental deviations from predicted values are analyzed via repeated-measures ANOVA to assess independence of component detection .

Q. Advanced: How do ESR studies elucidate molecular dynamics of this compound radicals?

Methodological Answer:

Electron spin resonance (ESR) spectroscopy analyzes proton coupling constants (e.g., ) in this compound radicals. At low temperatures (7–77 K), anisotropic hyperfine splitting reveals 3-proton motion averaging. Room-temperature spectra show isotropic splitting, supporting complete positional averaging. Equations linking coupling constants and molecular motion validate dynamic models .

Q. Advanced: How to address contradictions in this compound’s effects in neurodegenerative models?

Methodological Answer:

In Drosophila ALS models (TDP-43 variants), this compound’s impact on locomotion is tested across concentrations (0.5–2%). Non-significant effects in TDPWT vs. borderline significance in TDPG298S (Kruskal-Wallis test, ) highlight the need for expanded concentration ranges and genotype-specific statistical power analysis .

Q. Advanced: Statistical approaches for resolving data contradictions in odor detection studies

Methodological Answer:

Z-score normalization linearizes psychometric functions (e.g., for this compound). Confidence intervals and repeated-measures ANOVA identify discrepancies between observed and response-additive detection probabilities. Outliers are resolved through iterative model adjustments or alternative hypotheses (e.g., synergistic/antagonistic interactions) .

Q. Advanced: Catalytic synthesis of this compound using palladium complexes

Methodological Answer:

Palladium catalysts (Pd(OAc)₂ + N-heterocyclic carbene ligands) enable alkoxycarbonylation of 1-hexene in dimethylacetamide. Optimal conditions: 110°C, 1000 psi CO, ethanol. Product ratios (e.g., ethyl 2-methylhexanoate:this compound ≈ 2:1) are analyzed via GC-MS. Catalyst loading (1 mol%) and solvent selection are critical for yield (>90%) .

Q. Advanced: How do fermentation treatments affect this compound concentration in wines?

Methodological Answer:

Pre-fermentative treatments (bentonite, coal active, tannins) alter ester profiles. GC-MS analysis quantifies this compound increases in tannin-treated wines due to enhanced esterase activity. Comparative studies require controlled fermentation replicates and ANOVA to isolate treatment effects from varietal variability .

Q. Advanced: Key aroma compounds identification using GC-MS and OAV in fermented products

Methodological Answer:

Odor activity values (OAVs) prioritize compounds with OAV >1. This compound (OAV >1) is confirmed via aroma recombination (sensory score ≥4.5/5) and omission experiments. GC-MS data are normalized to internal standards, and significance is tested via panelist ratings (e.g., triangle tests) .

Q. Advanced: Phase behavior analysis of this compound-CO₂ systems under critical conditions

Methodological Answer:

Critical loci for CO₂ + this compound are determined using a variable-volume view cell. Pressure-temperature (P-T) and pressure-composition (P-x) diagrams are constructed. Deviations from ideal solution behavior (e.g., azeotropy) are modeled with equations of state (e.g., Peng-Robinson) for supercritical fluid applications .

Properties

IUPAC Name |

ethyl heptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O2/c1-3-5-6-7-8-9(10)11-4-2/h3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVQGDYNRXLTQAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1040112 | |

| Record name | Ethyl heptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1040112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colourless liquid with a wine, brandy-like odour | |

| Record name | Heptanoic acid, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Oenanthic ether | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000798 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Ethyl heptanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/317/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

188.00 to 189.00 °C. @ 760.00 mm Hg | |

| Record name | Oenanthic ether | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000798 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

0.29 mg/mL, Slightly soluble in most fixed oils and in propylene glycol, insoluble in water and glycerol, 1ml in 3ml 70% ethanol (in ethanol) | |

| Record name | Oenanthic ether | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000798 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Ethyl heptanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/317/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.867-0.872 | |

| Record name | Ethyl heptanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/317/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

106-30-9 | |

| Record name | Ethyl heptanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106-30-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl oenanthate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106309 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ETHYL HEPTANOATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8891 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Heptanoic acid, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl heptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1040112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl enantate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.076 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL OENANTHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45R404Y5X8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Oenanthic ether | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000798 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-66.1 °C | |

| Record name | Oenanthic ether | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000798 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.